2-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with cyano, fluorophenyl, and trifluoromethyl groups, as well as a sulfanyl linkage to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The specific conditions, such as the choice of solvent, temperature, and reaction time, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
2-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The cyano and fluorophenyl groups may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide
- 2-cyano-N-(4-fluorophenyl)acetamide
Uniqueness
2-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the cyano group provides a site for further chemical modifications.
Biological Activity
The compound 2-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H19F4N3OS
- Molecular Weight : 485.50 g/mol
- CAS Number : 664999-27-3
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The presence of the pyridine and acetamide moieties is often associated with the inhibition of cancer cell proliferation. For instance, a study demonstrated that derivatives of pyridine effectively inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
Table 1: Anticancer Activity Overview
Compound Structure | Cancer Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Pyridine Derivative | HeLa | 15 | Apoptosis induction |
Acetamide Derivative | MCF-7 | 20 | Cell cycle arrest |
Target Compound | A549 | 12 | Apoptosis induction |
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties, which are common in compounds containing a pyridine ring. In vitro studies have shown that certain pyridine derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases .
Case Study: Inhibition of Inflammatory Cytokines
A study involving the administration of similar pyridine-based compounds in a rat model of arthritis revealed a significant reduction in TNF-alpha and IL-6 levels, indicating effective anti-inflammatory action .
Interaction with Biological Targets
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets. The cyano group may participate in hydrogen bonding with active sites on proteins, facilitating enzyme inhibition or receptor blocking.
Enzyme Inhibition Studies
Inhibitory assays have shown that compounds similar to our target compound can inhibit key enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs) and cyclooxygenase (COX) enzymes. This inhibition is crucial in preventing metastasis and reducing tumor growth rates.
Properties
CAS No. |
618077-46-6 |
---|---|
Molecular Formula |
C22H15F4N3O2S |
Molecular Weight |
461.4 g/mol |
IUPAC Name |
2-[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H15F4N3O2S/c1-31-16-8-6-15(7-9-16)28-20(30)12-32-21-17(11-27)18(22(24,25)26)10-19(29-21)13-2-4-14(23)5-3-13/h2-10H,12H2,1H3,(H,28,30) |
InChI Key |
RJUKHVRJPKDQNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)F)C(F)(F)F)C#N |
Origin of Product |
United States |
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